molecular formula C10H10O B13618341 1-o-Tolylprop-2-en-1-one

1-o-Tolylprop-2-en-1-one

Cat. No.: B13618341
M. Wt: 146.19 g/mol
InChI Key: IRHOMHHGLFTQAB-UHFFFAOYSA-N
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Description

1-o-Tolylprop-2-en-1-one is an organic compound with the molecular formula C10H10O. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-o-Tolylprop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of benzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-o-Tolylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo electrophilic substitution reactions, particularly on the aromatic ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: 1-o-Tolylprop-2-enoic acid.

    Reduction: 1-o-Tolylpropan-2-ol.

    Substitution: 4-Bromo-1-o-Tolylprop-2-en-1-one.

Scientific Research Applications

1-o-Tolylprop-2-en-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of polymers and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

1-o-Tolylprop-2-en-1-one can be compared with other chalcones and related compounds:

    1-Phenylprop-2-en-1-one: Similar structure but lacks the methyl group on the aromatic ring.

    1-(4-Methylphenyl)prop-2-en-1-one: Similar structure but with the methyl group at the para position.

    1-(3-Methylphenyl)prop-2-en-1-one: Similar structure but with the methyl group at the meta position.

Uniqueness: this compound is unique due to the specific positioning of the methyl group on the ortho position of the aromatic ring, which can influence its reactivity and biological activity compared to its isomers.

Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

1-(2-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C10H10O/c1-3-10(11)9-7-5-4-6-8(9)2/h3-7H,1H2,2H3

InChI Key

IRHOMHHGLFTQAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C=C

Origin of Product

United States

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